molecular formula C13H19N3O5S B14939014 N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide

Cat. No.: B14939014
M. Wt: 329.37 g/mol
InChI Key: UMAGPQFJLYCSOD-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H19N3O5S. It is characterized by the presence of a morpholine ring, a nitro group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is unique due to the combination of its morpholine ring, nitro group, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O5S/c17-16(18)12-2-4-13(5-3-12)22(19,20)14-6-1-7-15-8-10-21-11-9-15/h2-5,14H,1,6-11H2

InChI Key

UMAGPQFJLYCSOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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